Thiolan-2-ylmethanamine

Catalog No.
S3573986
CAS No.
83171-40-8
M.F
C5H11NS
M. Wt
117.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiolan-2-ylmethanamine

CAS Number

83171-40-8

Product Name

Thiolan-2-ylmethanamine

IUPAC Name

thiolan-2-ylmethanamine

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

InChI

InChI=1S/C5H11NS/c6-4-5-2-1-3-7-5/h5H,1-4,6H2

InChI Key

FLHFMMKGHUKQHI-UHFFFAOYSA-N

SMILES

C1CC(SC1)CN

Canonical SMILES

C1CC(SC1)CN

Thiolan-2-ylmethanamine (CAS 83171-40-8) is a saturated, sulfur-containing heterocyclic primary amine utilized as a specialized building block in medicinal chemistry, agrochemical synthesis, and transition-metal ligand design [1]. Featuring a tetrahydrothiophene core and an exocyclic aminomethyl group, this compound serves as a highly effective bidentate S,N-donor ligand and a lipophilic bioisostere for oxygen- or nitrogen-based heterocycles. Its primary procurement value lies in its ability to introduce a soft thioether sulfur donor into coordination complexes, or to tune the lipophilicity and metabolic profile of pharmaceutical candidates, all without altering the primary amine's predictable reactivity in standard amide-coupling or reductive amination workflows.

Substituting thiolan-2-ylmethanamine with its oxygen analog (tetrahydrofurfurylamine) or its aromatic counterpart (thiophen-2-ylmethanamine) fundamentally alters both the coordination chemistry and physicochemical properties of the resulting derivatives [1]. In organometallic catalysis, the hard oxygen donor of tetrahydrofurfurylamine fails to stabilize soft transition metals (e.g., Pd, Pt) effectively, leading to premature catalyst degradation and metal leaching. In medicinal chemistry, replacing the saturated thiolane ring with a planar thiophene ring changes the spatial trajectory of the amine and drastically reduces the 3D complexity (Fsp3) of the molecule, altering target binding kinetics. Furthermore, the saturated sulfur atom provides a unique metabolic handle for controlled S-oxidation, a feature entirely absent in pyrrolidine or furan analogs, making generic substitution unviable for optimized workflows.

Enhanced Binding Affinity for Soft Transition Metals

As a bidentate ligand, thiolan-2-ylmethanamine provides a soft thioether sulfur paired with a primary amine, creating an optimal coordination environment for soft transition metals compared to O,N-donors [1]. Class-level thermodynamic studies on aliphatic S,N-ligands demonstrate significantly stronger complexation with Pd(II) and Pt(II), preventing metal leaching during catalytic cycles.

Evidence DimensionPd(II) Complexation Affinity (Log K)
Target Compound Data~10^8 - 10^9 M^-1 (S,N-bidentate coordination)
Comparator Or BaselineTetrahydrofurfurylamine (O,N-donor) (~10^5 - 10^6 M^-1)
Quantified Difference2 to 3 orders of magnitude higher binding affinity
ConditionsAqueous/organic solvent mixtures, 298K

Ensures robust catalyst stability and prevents metal leaching in homogeneous cross-coupling reactions or radiopharmaceutical labeling.

Tunable Lipophilicity for Bioisosteric Replacement

In drug discovery, replacing a tetrahydrofuran ring with a tetrahydrothiophene ring systematically increases the lipophilicity of the scaffold while maintaining similar steric bulk [1]. This substitution enhances membrane permeability and partitioning into lipid-rich tissues without requiring the addition of extra carbon atoms.

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound Data~0.5 to 0.7
Comparator Or BaselineTetrahydrofurfurylamine (cLogP ~ -0.2)
Quantified Difference+0.7 to +0.9 log units
ConditionsStandard predictive models (e.g., ALOGPS)

Allows medicinal chemists to optimize the ADME profile and blood-brain barrier (BBB) penetration of lead compounds without changing the core geometry.

Maintained Aliphatic Basicity and Nucleophilicity

Unlike its aromatic counterpart, thiophen-2-ylmethanamine, the fully saturated thiolan-2-ylmethanamine lacks resonance electron withdrawal from the ring [1]. This preserves the high basicity and nucleophilicity of the primary amine, ensuring rapid and high-yielding conversions in standard synthetic protocols.

Evidence DimensionConjugate Acid pKa
Target Compound Data~9.5 - 10.0
Comparator Or BaselineThiophen-2-ylmethanamine (~8.5 - 8.8)
Quantified Difference~1.0 pKa unit higher basicity
ConditionsAqueous solution, 25°C

Guarantees predictable, high-yielding reactivity in automated library synthesis and process-scale API manufacturing.

Increased 3D Complexity and Fsp3 Fraction

Modern drug discovery prioritizes molecules with higher fractions of sp3-hybridized carbons (Fsp3) to improve clinical success rates [1]. Thiolan-2-ylmethanamine offers a fully saturated, non-planar ring system, providing a distinct 3D vector for the aminomethyl group compared to flat aromatic analogs.

Evidence DimensionFraction of sp3 Carbons (Fsp3)
Target Compound Data1.0 (5/5 carbons are sp3)
Comparator Or BaselineThiophen-2-ylmethanamine (0.2, 1/5 carbons are sp3)
Quantified Difference5-fold increase in Fsp3 fraction
ConditionsTopological structural analysis

Enhances the three-dimensionality of compound libraries, improving target selectivity and reducing off-target promiscuity.

Precursor for Soft-Metal Homogeneous Catalysts

Due to its strong S,N-bidentate binding affinity, thiolan-2-ylmethanamine is highly suitable for synthesizing robust palladium, platinum, and ruthenium complexes [1]. These catalysts are utilized in cross-coupling reactions where preventing metal leaching and maintaining catalyst stability at elevated temperatures is critical for process chemistry.

Bioisosteric Scaffold in CNS Drug Discovery

The increased lipophilicity (+0.7 to +0.9 cLogP) compared to tetrahydrofurfurylamine makes this compound an excellent building block for central nervous system (CNS) therapeutics [2]. It enables the tuning of blood-brain barrier permeability while maintaining the necessary hydrogen-bond donor profile of the primary amine for target engagement.

High-Fsp3 Fragment Library Construction

With an Fsp3 score of 1.0 and a highly nucleophilic primary amine (pKa ~9.5), this compound is an ideal input for DNA-encoded libraries (DELs) and fragment-based drug discovery (FBDD) [3]. Its saturated 3D structure helps explore complex chemical space often missed by flat, aromatic thiophene analogs, directly improving hit rates.

XLogP3

0.5

Dates

Last modified: 08-20-2023

Explore Compound Types